

Preclinical Safety and Toxicology of Thiocolchicoside: A Technical Guide

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This document provides a comprehensive overview of the preclinical safety and toxicology profile of thiocolchicoside, a semi-synthetic muscle relaxant. The information is intended for researchers, scientists, and drug development professionals, presenting key data from acute, repeated-dose, reproductive, and genetic toxicology studies.

Executive Summary

Thiocolchicoside, a derivative of the natural glycoside colchicoside, is used for its muscle relaxant, anti-inflammatory, and analgesic properties.[1][2] Preclinical evaluation has revealed a complex safety profile. While it demonstrates low acute toxicity, significant concerns have been raised regarding its genotoxic potential, specifically the aneugenic activity of its primary oral metabolite, and its effects on reproductive and developmental endpoints.[3][4] Its mechanism of action is primarily linked to the antagonism of GABA-A and glycine receptors.[1][5] This guide summarizes the pivotal preclinical findings to inform risk assessment and future research.

General Toxicology

Acute toxicity studies have been conducted in rodents to determine the median lethal dose (LD50) via various routes of administration. High doses administered orally were associated with emesis in dogs, diarrhea in rats, and convulsions in both rodents and non-rodents.[6]

Table 1: Acute Toxicity of Thiocolchicoside (LD50 Values)



Species	Route of Administration	LD50 Value	Reference
Rat	Intravenous (ivn)	10 mg/kg	[7][8][9]
Rat	Intramuscular (ims)	27.5 mg/kg (27500 μg/kg)	[8][9]
Mouse	Intraperitoneal (ipr)	1 mg/kg	[8][9]

Studies involving repeated administration over extended periods have been performed in rats and non-human primates. Thiocolchicoside was generally well-tolerated at lower doses, with adverse effects primarily emerging at higher concentrations.

Experimental Protocol: 6-Month Oral Toxicity Study in Rats

- Species: Rat (strain not specified in available documents).
- Administration: Oral (gavage).
- Duration: 6 months.
- Dose Levels: Repeated doses up to and including 2 mg/kg/day.
- Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
- Results: Thiocolchicoside was well-tolerated at doses of 2 mg/kg/day or less.[6][10] Higher doses in other repeated-dose studies resulted in gastrointestinal disorders such as enteritis.
 [6]

Table 2: Summary of Repeated-Dose Toxicity Studies



Species	Route	Duration	NOAEL / Tolerated Dose	Observed Adverse Effects at Higher Doses	Reference
Rat	Oral	6 months	≤ 2 mg/kg/day	Gastro- intestinal disorders (enteritis, diarrhea)	[6][10]
Non-human Primate	Oral	6 months	≤ 2.5 mg/kg/day	Not specified	[6][10]
Non-human Primate	Intramuscular	4 weeks	≤ 0.5 mg/kg/day	Emesis	[6]

Genetic Toxicology

The genotoxic potential of thiocolchicoside and its metabolites is a primary safety concern. The parent compound did not show mutagenic or clastogenic effects. However, its aglycone metabolite, 3-demethylthiocolchicine (SL59.0955 or M2), which is formed predominantly after oral administration, has demonstrated aneugenic activity.[3][6] Aneuploidy is a change in the number of chromosomes and is recognized as a risk factor for teratogenicity, embryotoxicity, impaired fertility, and potentially cancer.[3][6]

Experimental Protocol: In Vivo Micronucleus Test in Rat Bone Marrow

- Test System: Rat bone marrow cells.
- Test Article: 3-demethylthiocolchicine (SL59.0955 / M2).
- Administration: Oral.
- Dose Levels: Multiple dose levels, including 25 mg/kg.

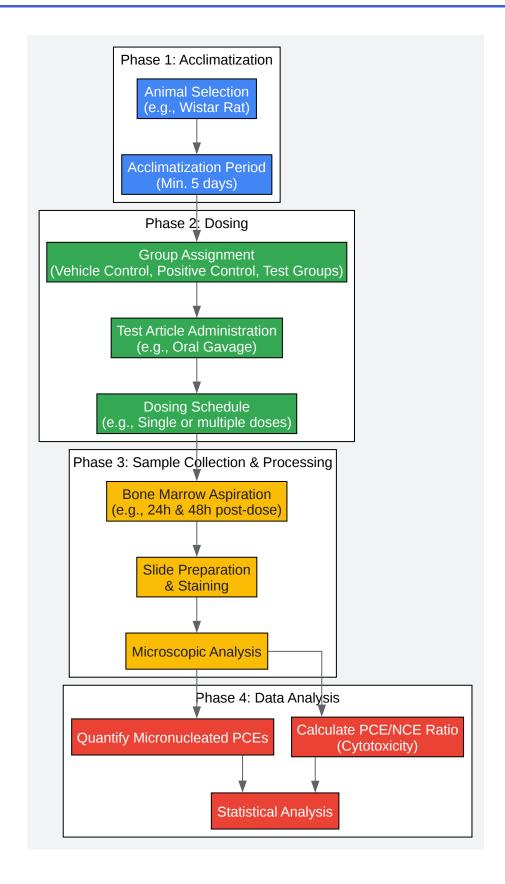
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- Endpoint: The test assesses the ability of the substance to cause chromosomal damage by measuring the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow.
- Results: The metabolite induced in vivo chromosomal damage (aneuploidy).[6] A No-Observed-Adverse-Effect-Level (NOAEL) for aneugenicity could not be established, with the Lowest-Observed-Adverse-Effect-Level (LOAEL) in female rats being 25 mg/kg.[11][12] This effect was observed at exposures close to those in human plasma at therapeutic doses.[3][6]





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Fig. 1: Experimental workflow for an in vivo micronucleus assay.



Table 3: Summary of Genotoxicity Studies

Test Article	Test System	Endpoint	Result	Reference
Thiocolchicoside	Bacterial Reverse Mutation (Ames)	Gene Mutation	Negative	[6]
Thiocolchicoside	In Vitro Chromosome Aberration (Human Lymphocytes)	Clastogenicity	Negative	[6]
Thiocolchicoside	In Vivo Micronucleus (Mouse, IP route)	Chromosomal Damage	Negative	[6]
Metabolite SL18.0740	In Vitro / In Vivo assays	Aneugenicity	Positive (at high concentrations)	[6]
Metabolite SL59.0955 (M2)	In Vitro Micronucleus (Human Lymphocytes)	Aneugenicity	Positive	[6]
Metabolite SL59.0955 (M2)	In Vivo Micronucleus (Rat, Oral route)	Aneugenicity	Positive	[6]

Reproductive and Developmental Toxicity

Thiocolchicoside has demonstrated teratogenic effects in animal studies, leading to its contraindication during pregnancy.[3][13]

Experimental Protocol: Developmental Toxicity Study (Rat)

· Species: Rat.

· Administration: Oral.



- Treatment Period: During organogenesis.
- Dose Levels: Up to 12 mg/kg/day.
- Parameters Evaluated: Maternal toxicity (clinical signs, body weight, food consumption), and fetal examinations (external, visceral, and skeletal malformations).
- Results: At 12 mg/kg/day, thiocolchicoside caused major malformations and foetotoxicity (growth retardation, embryo death).[3][6] The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity was determined to be 3 mg/kg/day.[3][6]

Table 4: Summary of Reproductive and Developmental Toxicity

Species	Study Type	Route	Key Findings	NOAEL / LOAEL	Reference
Rat	Fertility	Oral	No impairment of fertility.	12 mg/kg/day (No clinical effect dose)	[3][6]
Rat	Development al Toxicity	Oral	Major malformation s, foetotoxicity (retarded growth, embryo death).	NOAEL: 3 mg/kg/day; Teratogenic at 12 mg/kg/day	[3][6]
Rabbit	Development al Toxicity	Oral	Maternotoxici ty, minor abnormalities (supernumer ary ribs, retarded ossification).	Maternotoxici ty starting from 24 mg/kg/day	[3][6]

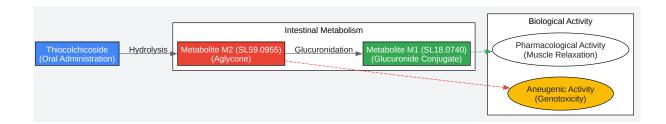
Mechanism of Toxicity



The toxicity of thiocolchicoside is linked to both its primary pharmacology and the metabolic activation to a genotoxic intermediate.

Thiocolchicoside acts as a competitive antagonist at GABA-A receptors and also inhibits glycine receptors.[1] While its muscle relaxant effects are attributed to this antagonism at an inhibitory synapse, this mechanism is also responsible for its proconvulsant activity, making it unsuitable for individuals prone to seizures.[2][14]

After oral administration, thiocolchicoside is extensively metabolized by intestinal enzymes into two main metabolites: the pharmacologically active glucuronide conjugate (SL18.0740 or M1) and the inactive aglycone, 3-demethylthiocolchicine (SL59.0955 or M2).[6][13] The M2 metabolite is responsible for the observed aneugenic effects. Aneuploidy arises from the disruption of the mitotic spindle during cell division, leading to an incorrect number of chromosomes in daughter cells.



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Fig. 2: Metabolic pathway of oral thiocolchicoside leading to active and genotoxic metabolites.

Carcinogenicity

The carcinogenic potential of thiocolchicoside has not been formally evaluated in long-term animal studies.[3][6] However, the aneugenic potential of the M2 metabolite is considered a theoretical risk factor for cancer.[3]



Conclusions

The preclinical data for thiocolchicoside indicate a safety profile with specific and significant liabilities. While acute and repeated-dose toxicity appear manageable within a therapeutic window, the genotoxic risk associated with the M2 metabolite following oral administration is a major concern. This aneugenic activity is the primary driver for restrictions on its clinical use, including limitations on dose, duration of treatment (not to exceed 7 days for oral use), and contraindication in women of childbearing potential, pregnant women, and men, due to risks of teratogenicity and impaired fertility.[3][4][10] These findings underscore the importance of understanding metabolic pathways in drug safety assessment.

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